Anadur

Description

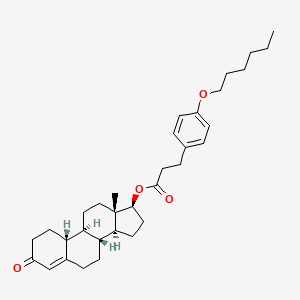

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52279-57-9 |

|---|---|

Molecular Formula |

C33H46O4 |

Molecular Weight |

506.7 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-(4-hexoxyphenyl)propanoate |

InChI |

InChI=1S/C33H46O4/c1-3-4-5-6-21-36-26-12-7-23(8-13-26)9-18-32(35)37-31-17-16-30-29-14-10-24-22-25(34)11-15-27(24)28(29)19-20-33(30,31)2/h7-8,12-13,22,27-31H,3-6,9-11,14-21H2,1-2H3/t27-,28+,29+,30-,31-,33-/m0/s1 |

InChI Key |

PQKRYXHYWWQULJ-JMKYFRMNSA-N |

SMILES |

CCCCCCOC1=CC=C(C=C1)CCC(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45)C |

Isomeric SMILES |

CCCCCCOC1=CC=C(C=C1)CCC(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@H]45)C |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)CCC(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45)C |

Other CAS No. |

52279-57-9 |

Synonyms |

19-nortestosterone 4-hexoxyphenylpropionate Anadur nandrolone p-hexyloxyphenylpropionate |

Origin of Product |

United States |

Foundational & Exploratory

Anadur (Nandrolone Decanoate): A Technical Guide on its Mechanism of Action in Skeletal Muscle

An in-depth technical guide on the core mechanism of action of Anadur (Nandrolone Decanoate) in muscle tissue.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nandrolone decanoate, commercially known as this compound or Deca-Durabolin, is a potent synthetic anabolic-androgenic steroid (AAS) derived from testosterone.[1] It is recognized for its strong anabolic properties and comparatively weaker androgenic effects, giving it a favorable therapeutic index for applications aimed at increasing muscle mass and strength.[2][3] The primary anabolic effects on skeletal muscle are mediated through a multi-faceted mechanism involving direct genomic actions via the androgen receptor (AR), significant modulation of muscle stem (satellite) cells, and regulation of key growth and atrophy pathways. This document provides a detailed examination of these core mechanisms, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Anabolic Mechanisms of Action

The hypertrophic effects of nandrolone decanoate in skeletal muscle are not the result of a single pathway but rather a coordinated series of molecular and cellular events. These can be broadly categorized into genomic, satellite cell-mediated, and anti-catabolic/pro-anabolic signaling pathways.

Genomic Pathway via the Androgen Receptor (AR)

The foundational mechanism of nandrolone's action is its function as an agonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor.[2][4] Nandrolone exhibits a higher binding affinity for the AR compared to testosterone.[5]

The process unfolds as follows:

-

Ligand Binding: Nandrolone, being lipophilic, passively diffuses across the muscle cell membrane (sarcolemma) into the cytoplasm.

-

Receptor Activation: In the cytoplasm, nandrolone binds to the AR, causing the dissociation of heat shock proteins (HSPs) and inducing a conformational change in the receptor.[4]

-

Nuclear Translocation & Dimerization: The activated nandrolone-AR complex translocates into the nucleus. Here, it dimerizes with another activated complex.

-

DNA Binding & Gene Transcription: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[6][7] This binding recruits co-activator proteins and initiates the transcription of genes that promote protein synthesis and muscle growth.[7][8] Conversely, it can also repress the transcription of genes involved in muscle atrophy.

Satellite Cell Activation and Myonuclear Accretion

A critical component of nandrolone-induced hypertrophy is its profound effect on satellite cells, the resident stem cells of skeletal muscle.[5] These cells are essential for muscle repair and for providing new nuclei to growing muscle fibers.[5][9]

-

Increased Proliferation: Nandrolone administration significantly increases the number of satellite cells.[5][10] Studies suggest that androgen receptors are located on satellite cells, which may be a primary mechanism by which nandrolone exerts its effects.[5]

-

Myonuclear Addition: The newly proliferated satellite cells can fuse with existing muscle fibers, donating their nuclei. This process, known as myonuclear accretion, is vital for sustaining the increased protein synthesis required for significant fiber hypertrophy.[5][11] An increase in the number of myonuclei per millimeter of muscle fiber has been observed following nandrolone treatment.[5]

Modulation of Anabolic and Catabolic Pathways

Beyond direct AR-mediated transcription, nandrolone influences other key regulatory pathways:

-

Downregulation of Myostatin: Myostatin is a potent negative regulator of muscle mass. Studies have shown that nandrolone administration, particularly when combined with training, can downregulate the mRNA expression of myostatin, thereby reducing its inhibitory effect on muscle growth.[9][12]

-

Upregulation of IGF-1: Anabolic steroids can increase the expression of Insulin-like Growth Factor 1 (IGF-1) in muscle.[13] IGF-1 is a powerful anabolic hormone that activates the PI3K/Akt signaling cascade, which is a central pathway for promoting muscle protein synthesis and hypertrophy.

-

Anti-Glucocorticoid Action: Androgens can act as antagonists to glucocorticoid receptors. Since glucocorticoids (like cortisol) are catabolic and promote muscle protein breakdown, this anti-catabolic effect further shifts the net protein balance towards anabolism.[14]

Quantitative Data Summary

The anabolic effects of nandrolone decanoate have been quantified in various preclinical studies. The following tables summarize key findings from a study on the chicken pectoralis muscle, which provides a clear model of its physiological impact.[5]

Table 1: Effects of Nandrolone on Muscle Mass and Fiber Diameter

| Parameter | Control Group | Nandrolone Group | Percentage Change | Citation |

| Pectoralis Muscle Mass | Baseline | Baseline + ~22% | ~22% Increase | [5][10] |

| Mean Fiber Diameter | 26.96 - 30.70 µm | 30.70 - 34.04 µm | ~24% Increase | [5][10][11] |

Table 2: Effects of Nandrolone on Satellite Cell and Myonuclear Numbers

| Parameter | Control Group | Nandrolone Group | Percentage Change | Citation |

| Satellite Cell Frequency (%) | 5.50 - 6.82 | 7.16 - 9.01 | ~28% Increase | [5] |

| Satellite Cells per mm of Fiber | 4.93 - 6.41 | 7.15 - 9.62 | ~50% Increase | [5] |

| Myonuclei per mm of Fiber | 75.80 - 86.49 | 87.46 - 103.98 | Significant Increase | [5] |

| Myonuclear Domain Size (µm³) | 8,824 - 10,517 | 11,085 - 14,199 | ~33% Increase | [5] |

Key Experimental Protocols

The data cited above are derived from well-defined experimental methodologies. Understanding these protocols is essential for interpreting the results and designing future studies.

Protocol: In Vivo Analysis of Nandrolone Effects on Avian Muscle

This protocol is based on studies investigating nandrolone-induced hypertrophy in chickens.[5][15]

-

Objective: To quantify the effects of nandrolone decanoate on muscle mass, fiber size, and satellite cell numbers.

-

Model: Female White Leghorn chickens (e.g., aged 63 days post-hatch).

-

Groups:

-

Methodology:

-

Administration: Administer injections weekly for a pre-determined period (e.g., 4 weeks).

-

Tissue Collection: After the final injection, euthanize the animals and excise the pectoralis muscles. The contralateral (left) muscle can serve as an internal control.

-

Mass Measurement: Weigh the excised muscles to determine changes in total muscle mass.

-

Immunohistochemistry (IHC):

-

Flash-freeze muscle samples in liquid nitrogen-cooled isopentane.

-

Cryosection the samples (e.g., 10 µm thickness).

-

Perform IHC using a primary antibody against a satellite cell-specific marker, such as Pax7 (Paired box protein 7), to identify satellite cell nuclei.[5][11]

-

Use a nuclear counterstain like DAPI to visualize all nuclei.

-

-

Microscopy and Image Analysis:

-

Capture fluorescent images using a confocal or epifluorescence microscope.

-

Quantify satellite cell frequency (Pax7-positive nuclei / total nuclei within the basal lamina).

-

Measure muscle fiber diameter and cross-sectional area using image analysis software (e.g., ImageJ).

-

Count the number of myonuclei and satellite cells per millimeter of muscle fiber.

-

-

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significant differences between the treatment and control groups (P<0.05).[11]

Protocol: Gene Expression Analysis via Real-Time RT-PCR

This protocol is used to measure changes in the expression of key regulatory genes.[9]

-

Objective: To determine the effect of nandrolone on the mRNA levels of genes like myostatin.

-

Methodology:

-

RNA Extraction: Isolate total RNA from frozen muscle tissue samples using a suitable kit (e.g., TRIzol reagent).

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers (for myostatin, and a housekeeping gene like GAPDH for normalization), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Calculate the relative expression of the target gene (myostatin) using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene.

-

Conclusion

The mechanism of action of this compound (nandrolone decanoate) in muscle tissue is a robust, multi-pronged process that goes beyond simple androgen receptor activation. Its potent anabolic effects are the result of a synergistic interplay between direct genomic regulation of protein synthesis, a significant expansion and utilization of the satellite cell pool for myonuclear accretion, and favorable modulation of key growth pathways like IGF-1 and myostatin. This detailed understanding provides a crucial framework for the continued research and development of targeted anabolic therapies.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 4. Androgen receptor - Wikipedia [en.wikipedia.org]

- 5. digitum.um.es [digitum.um.es]

- 6. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Strength training and nandrolone decanoate decreased myostatin express" by Uliana Sbeguen Stotzer, Rita de Cássia Marqueti et al. [digitalcommons.wku.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sbbq.iq.usp.br [sbbq.iq.usp.br]

- 13. Effect of nandrolone decanoate administration on recovery from bupivacaine-induced muscle injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

- 15. Nandrolone decanoate increases satellite cell numbers in the chicken pectoralis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Nandrolone Hexyloxyphenylpropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for nandrolone hexyloxyphenylpropionate, an anabolic steroid with extended therapeutic action. The synthesis is presented in a multi-step process, commencing with the production of the nandrolone core, followed by the synthesis of the hexyloxyphenylpropionate side chain, and culminating in the final esterification. This document provides detailed experimental protocols, quantitative data where available, and logical workflow diagrams to facilitate a comprehensive understanding of the manufacturing process.

Synthesis of the Nandrolone Core

The foundational step in the synthesis of nandrolone hexyloxyphenylpropionate is the efficient production of nandrolone. A high-yield method has been patented, which involves the protection of the 3-keto group of 19-norandrostenedione, followed by stereoselective reduction of the 17-keto group and subsequent deprotection.[1]

Experimental Protocol: High-Yield Nandrolone Synthesis[1]

Step 1: Etherification (Protection of 3-Keto Group)

-

In a reactor equipped with a stirrer, add absolute ethyl alcohol and triethyl orthoformate.

-

With continuous stirring, add 19-norandrostenedione.

-

After 5 minutes of stirring, introduce pyridine hydrobromate and triethylamine to the reaction mixture.

-

Maintain the reaction temperature and stir for a specified duration to ensure the complete formation of the 3-enol ether.

-

Following the reaction, cool the mixture to induce crystallization of the etherate.

-

Isolate the wet etherate product by filtration.

Step 2: Reduction and Hydrolysis (Formation of Nandrolone)

-

In a separate reaction vessel, dissolve the wet etherate in methanol.

-

Add sodium borohydride to the solution to reduce the 17-keto group to a hydroxyl group.

-

Carefully add acid to the mixture to adjust the pH, which facilitates the hydrolysis of the enol ether back to a ketone at the 3-position.

-

Perform a vacuum concentration of the solution.

-

Flush the concentrated mixture with water to precipitate the crude nandrolone.

-

Isolate the crude product by centrifugation and proceed with drying.

Step 3: Refining of Crude Nandrolone

-

Dissolve the crude nandrolone in a mixture of ethyl acetate and petroleum ether by heating.

-

Cool the solution to allow for the crystallization of purified nandrolone.

-

Isolate the refined nandrolone by centrifugation and dry the final product.

Process Workflow: Nandrolone Synthesis

Caption: Workflow for the high-yield synthesis of nandrolone.

Synthesis of 3-(4-hexyloxyphenyl)propanoic Acid

Proposed Experimental Protocol

Step 1: Knoevenagel Condensation to form p-Hydroxycinnamic Acid

-

In a suitable reaction vessel, dissolve p-hydroxybenzaldehyde and malonic acid in a solvent such as pyridine, which also acts as a catalyst.

-

Heat the mixture to reflux to drive the condensation reaction, resulting in the formation of p-hydroxycinnamic acid.

-

After the reaction is complete, cool the mixture and acidify to precipitate the p-hydroxycinnamic acid.

-

Filter and wash the product to obtain crude p-hydroxycinnamic acid, which can be further purified by recrystallization.

Step 2: Reduction of the Alkene Bond

-

The double bond in p-hydroxycinnamic acid can be reduced to a single bond to yield 3-(4-hydroxyphenyl)propanoic acid. A common method for this transformation is catalytic hydrogenation.

-

Dissolve p-hydroxycinnamic acid in a suitable solvent, such as ethanol, in a hydrogenation apparatus.

-

Add a catalyst, for instance, palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture until the reaction is complete (monitored by techniques like TLC or GC).

-

Filter off the catalyst and evaporate the solvent to obtain 3-(4-hydroxyphenyl)propanoic acid.

Step 3: Williamson Ether Synthesis for Hexyloxy Side Chain Attachment

-

To introduce the hexyloxy group, a Williamson ether synthesis can be employed.

-

Dissolve 3-(4-hydroxyphenyl)propanoic acid in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

-

Add 1-bromohexane to the reaction mixture and heat to facilitate the nucleophilic substitution reaction.

-

After the reaction is complete, perform an aqueous workup to remove the inorganic salts and the solvent.

-

The final product, 3-(4-hexyloxyphenyl)propanoic acid, can be purified by column chromatography or recrystallization.

Proposed Synthesis Workflow: 3-(4-hexyloxyphenyl)propanoic Acid

Caption: Proposed workflow for the synthesis of the side chain.

Final Esterification: Synthesis of Nandrolone Hexyloxyphenylpropionate

The final step is the esterification of the 17β-hydroxyl group of nandrolone with 3-(4-hexyloxyphenyl)propanoic acid. To achieve this, the carboxylic acid is typically activated to facilitate the reaction with the sterically hindered hydroxyl group of nandrolone.

Proposed Experimental Protocol

Step 1: Activation of 3-(4-hexyloxyphenyl)propanoic Acid

-

The carboxylic acid can be converted to a more reactive acyl chloride.

-

In an inert atmosphere, dissolve 3-(4-hexyloxyphenyl)propanoic acid in a dry, non-protic solvent like dichloromethane or toluene.

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise to the solution at a controlled temperature (often 0 °C). A catalytic amount of DMF is sometimes used with oxalyl chloride.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.

-

The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude 3-(4-hexyloxyphenyl)propanoyl chloride. This is often used immediately in the next step without further purification.

Step 2: Esterification with Nandrolone

-

Dissolve the refined nandrolone in a dry, non-protic solvent such as pyridine or dichloromethane. Pyridine can also act as a base to neutralize the HCl generated during the reaction.

-

Cool the solution in an ice bath.

-

Slowly add the freshly prepared 3-(4-hexyloxyphenyl)propanoyl chloride to the nandrolone solution.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature) with stirring for several hours until completion (monitored by TLC or HPLC).

-

Upon completion, the reaction is quenched, for example, by the addition of water or a dilute acid solution.

-

The product is extracted into an organic solvent, and the organic layer is washed with water, a dilute base solution (to remove any unreacted acid), and brine.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure.

-

The crude nandrolone hexyloxyphenylpropionate is then purified, typically by column chromatography on silica gel, to yield the final, highly pure product.

Final Synthesis Workflow

Caption: Final esterification and purification workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the starting materials and the final product. Please note that yields are theoretical and will vary based on experimental conditions.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| 19-Norandrostenedione | C₁₈H₂₄O₂ | 272.38 | Starting material for nandrolone |

| Nandrolone | C₁₈H₂₆O₂ | 274.40 | Steroid core |

| p-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Starting material for side chain |

| Malonic Acid | C₃H₄O₄ | 104.06 | Reagent for Knoevenagel condensation |

| 1-Bromohexane | C₆H₁₃Br | 165.07 | Reagent for ether synthesis |

| 3-(4-hexyloxyphenyl)propanoic Acid | C₁₅H₂₂O₃ | 250.33 | Ester side chain |

| Nandrolone Hexyloxyphenylpropionate | C₃₃H₄₆O₄ | 506.71 | Final Product |

Conclusion

This technical guide outlines a comprehensive and plausible synthetic route for nandrolone hexyloxyphenylpropionate. The process is divided into three main stages: the synthesis of the nandrolone core, the preparation of the 3-(4-hexyloxyphenyl)propanoic acid side chain, and the final esterification to yield the target molecule. While the synthesis of nandrolone is well-documented, the preparation of the specific side chain and the final esterification are presented as a proposed route based on established and reliable chemical transformations. This guide provides a solid foundation for researchers and drug development professionals to further explore and optimize the synthesis of this long-acting anabolic steroid.

References

Pharmacokinetics of Nandrolone Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone, a 19-nortestosterone derivative, is an anabolic-androgenic steroid (AAS) recognized for its potent anabolic effects and comparatively weaker androgenic activity.[1] Its clinical applications have included managing conditions like anemia of renal insufficiency, osteoporosis, and cachexia associated with chronic diseases.[2] To prolong its therapeutic window and allow for less frequent administration, nandrolone is synthetically modified into various ester prodrugs, most notably nandrolone decanoate (ND) and nandrolone phenylpropionate (NPP).

These esters are typically administered via intramuscular (IM) or subcutaneous (SC) injection in an oil vehicle.[3][4] The pharmacokinetic profile of nandrolone is critically dependent on the ester side chain; the length of this fatty acid chain dictates the rate of release from the injection depot and subsequent hydrolysis into the active nandrolone molecule.[5][6] This guide provides an in-depth review of the in vivo pharmacokinetics of nandrolone esters, detailing experimental methodologies and summarizing key quantitative data.

Core Pharmacokinetic Principles

The administration of nandrolone esters follows a "flip-flop" pharmacokinetic model.[1] In this model, the rate-limiting step is not the elimination of the active drug (nandrolone) but rather the slow, sustained release of the ester prodrug from the oily intramuscular depot.[1][5] Once the ester is released into the general circulation, it is rapidly hydrolyzed by plasma esterases to yield free nandrolone.[6][7] The half-life of this hydrolysis process is on the order of one hour or less.[8] Consequently, the length of the ester chain is the primary determinant of the drug's duration of action; longer esters, like decanoate, result in a slower release and a longer therapeutic effect compared to shorter esters like phenylpropionate.[3][5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for nandrolone decanoate and nandrolone phenylpropionate derived from studies in healthy male volunteers.

Table 1: Pharmacokinetic Parameters of Intramuscular Nandrolone Decanoate in Healthy Men [2][9]

| Dose | Cmax (ng/mL) | Tmax (hours) | Terminal Half-Life (t½) |

| 50 mg | 2.14 | 30 | 7.1 days |

| 100 mg | 4.26 | 30 | 11.7 days |

| 150 mg | 5.16 | 72 | 11.8 days |

Data compiled from a study involving single intramuscular injections in healthy male volunteers.[2][9]

Table 2: Comparative Pharmacokinetics of Nandrolone Esters (100 mg, IM) [3][10]

| Ester | Peak Profile | Bioavailability Influence |

| Nandrolone Phenylpropionate | Higher and earlier peaks | Most rapid (but briefest) testosterone suppression |

| Nandrolone Decanoate (4 mL vehicle) | Lower and later peaks | Slower onset of testosterone suppression |

| Nandrolone Decanoate (1 mL vehicle) | Highest bioavailability and peak levels | Most sustained testosterone suppression |

This study highlights that plasma nandrolone concentrations are significantly influenced by the ester used and the injection volume, with the 1-mL gluteal injection of nandrolone decanoate showing the highest bioavailability.[3][10]

Table 3: Pharmacokinetics of Subcutaneous Nandrolone Decanoate (100 mg, SC) [11]

| Parameter | Value (Median) | Range |

| Peak Serum Nandrolone (Cmax) | 2.50 ng/mL (±0.25 SEM) | - |

| Time to Peak (Tmax) | 6 days | 4-13 days |

| Testosterone Nadir | 0.38 ng/mL (±0.13 SEM) | - |

| Time to Testosterone Nadir | 8 days | 5-16 days |

This study demonstrates the feasibility of subcutaneous administration, providing an alternative to deep intramuscular injections.[11]

Experimental Protocols and Methodologies

A comprehensive understanding of pharmacokinetic data requires a detailed examination of the experimental methods employed.

Typical Pharmacokinetic Study Workflow

A standard clinical study to determine the pharmacokinetics of a nandrolone ester involves several key stages, from volunteer recruitment to final data analysis.

Detailed Methodological Components

-

Subjects: Studies are typically conducted in healthy adult male volunteers to avoid confounding variables related to disease states.[2][3] Exclusion criteria often include the use of other medications or anabolic agents.[12]

-

Dosing: A single dose of nandrolone ester (e.g., 50, 100, or 150 mg) is administered intramuscularly, often into the gluteal muscle, or subcutaneously into the abdomen.[2][4] The drug is dissolved in a sterile oil vehicle, such as arachis oil.[3]

-

Sample Collection: Blood samples are collected at baseline and then at frequent, scheduled intervals for up to 32 days or more post-injection to capture the full pharmacokinetic profile.[13] In some studies, 24-hour urine samples are also collected to assess the excretion of metabolites.[2][13] A novel approach using dried blood spot (DBS) sampling has been shown to be effective, allowing for frequent sample collection by participants at home.[4][11]

-

Analytical Quantification: The concentration of nandrolone and its primary metabolites, 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE), in serum, plasma, or urine is determined using highly sensitive and specific analytical techniques.[1][2] The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15] These methods allow for precise quantification at pg/mL levels.[15][16]

Metabolism of Nandrolone

Once hydrolyzed from its ester prodrug, nandrolone undergoes metabolism primarily in the liver, with pathways similar to those of endogenous steroids.[5] The key metabolic transformations involve reduction and hydroxylation, followed by conjugation for excretion.[5]

The enzyme 5α-reductase converts nandrolone into 5α-dihydronandrolone, a metabolite with a lower binding affinity for the androgen receptor.[1] This is a key difference from testosterone, which is converted by the same enzyme into the more potent dihydrotestosterone (DHT). This metabolic pathway is thought to contribute to nandrolone's favorable ratio of anabolic to androgenic effects.[1] The primary urinary metabolites, 19-NA and 19-NE, can be detected for an extended period, up to six months after a single 150 mg injection of nandrolone decanoate.[13]

Conclusion

The pharmacokinetics of nandrolone in vivo are fundamentally governed by the properties of its ester side chain. Long-chain esters like nandrolone decanoate provide a slow, sustained release of the active hormone, resulting in a long terminal half-life and allowing for infrequent dosing schedules. Shorter-chain esters like nandrolone phenylpropionate lead to a more rapid peak and a shorter duration of action. The choice of ester, injection volume, and injection site all significantly influence the resulting plasma concentrations and pharmacodynamic effects.[3] A thorough understanding of these principles, supported by robust experimental design and sensitive analytical methods, is essential for the continued research and development of nandrolone-based therapeutics.

References

- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Pharmacokinetics and pharmacodynamics of nandrolone esters in oil vehicle: effects of ester, injection site and injection volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacokinetics of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Implications of basic pharmacology in the therapy with esters of nandrolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 8. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Bioactivity of Nandrolone phenylpropionate_Chemicalbook [chemicalbook.com]

- 11. Pharmacokinetic-pharmacodynamic study of subcutaneous injection of depot nandrolone decanoate using dried blood spots sampling coupled with ultrapressure liquid chromatography tandem mass spectrometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic evaluation of three different intramuscular doses of nandrolone decanoate: analysis of serum and urine samples in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous quantitation and identification of intact Nandrolone phase II oxo-metabolites based on derivatization and inject LC-MS/(HRMS) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thomastobin.com [thomastobin.com]

- 16. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Anadur (Nandrolone Decanoate) Binding Affinity for the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Anadur's active compound, nandrolone, for the androgen receptor (AR). This compound is the brand name for nandrolone decanoate, a long-acting injectable anabolic-androgenic steroid (AAS). The decanoate ester renders nandrolone a prodrug, which is hydrolyzed in the body to release the active hormone, nandrolone. Therefore, the binding affinity of nandrolone is the critical determinant of its direct interaction with the androgen receptor. This document collates quantitative binding data, details the experimental protocols used to ascertain these values, and visualizes the associated biological and experimental pathways.

Quantitative Binding Affinity Data

The binding affinity of nandrolone for the androgen receptor has been characterized primarily through competitive binding assays, which determine its ability to displace a radiolabeled ligand from the receptor. The data is often presented as a Relative Binding Affinity (RBA) compared to a standard androgen.

A seminal study by Saartok, Dahlberg, and Gustafsson in 1984 provides key comparative data for nandrolone (referred to as 19-nortestosterone) against a potent synthetic androgen, methyltrienolone (MT), and testosterone.[1] The experiments were conducted using cytosol from rat skeletal muscle and prostate tissue, which are key target tissues for androgens.

| Compound | Tissue | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT=100) |

| Nandrolone (19-Nortestosterone) | Rat Skeletal Muscle | 53 |

| Nandrolone (19-Nortestosterone) | Rat Prostate | 56 |

| Testosterone | Rat Skeletal Muscle | 33 |

| Testosterone | Rat Prostate | 29 |

| Dihydrotestosterone (DHT) | Rat Skeletal Muscle | 1 |

| Dihydrotestosterone (DHT) | Rat Prostate | 46 |

Data sourced from Saartok et al., Endocrinology, 1984.[1]

Notably, nandrolone exhibits a higher binding affinity for the androgen receptor than testosterone in both skeletal muscle and prostate tissue.[2][3] However, its 5α-reduced metabolite, 5α-dihydro-19-nortestosterone (DHN), has a significantly lower binding affinity for the AR compared to nandrolone itself. This is in contrast to testosterone, which is converted to the more potent dihydrotestosterone (DHT) by 5α-reductase in androgenic tissues.[1][4] This metabolic difference is believed to contribute to the lower androgenic profile of nandrolone compared to testosterone.[4]

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The following is a detailed methodology for a typical competitive radioligand binding assay to determine the affinity of a compound like nandrolone for the androgen receptor, based on established protocols.[5]

Objective: To determine the relative binding affinity of a test compound (e.g., nandrolone) for the androgen receptor by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor in a cytosolic preparation.

Materials:

-

Tissues: Ventral prostates from castrated male Sprague-Dawley rats.

-

Radioligand: [³H]Methyltrienolone (R1881), a potent synthetic androgen.

-

Buffers:

-

Homogenization Buffer (TEGD): Tris-HCl, EDTA, dithiothreitol, and glycerol.

-

Wash Buffer: Tris-HCl with bovine serum albumin (BSA).

-

-

Separating Agent: Hydroxylapatite (HAP) slurry.

-

Scintillation Cocktail: For radioactivity measurement.

-

Test Compound: Nandrolone, dissolved in an appropriate solvent (e.g., ethanol).

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, water bath, pipettes.

Procedure:

-

Preparation of Prostate Cytosol:

-

Ventral prostates are excised from rats 18-24 hours after castration to reduce endogenous androgen levels.

-

The tissue is minced and homogenized in ice-cold TEGD buffer.

-

The homogenate is centrifuged at high speed (e.g., 105,000 x g) for 60 minutes at 4°C to pellet cellular debris and organelles.

-

The resulting supernatant, which contains the cytosolic androgen receptors, is carefully collected.

-

-

Competitive Binding Assay:

-

A constant concentration of [³H]methyltrienolone (e.g., 1-2 nM) is added to a series of tubes.

-

A range of concentrations of the unlabeled competitor (nandrolone) is added to these tubes. A set of tubes with only the radioligand (total binding) and a set with the radioligand plus a large excess of unlabeled methyltrienolone (non-specific binding) are also prepared.

-

An aliquot of the prostate cytosol preparation is added to each tube.

-

The tubes are incubated, typically for 18-24 hours at 4°C, to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

An ice-cold slurry of hydroxylapatite is added to each tube.

-

The tubes are incubated on ice for a short period (e.g., 15-30 minutes) with intermittent vortexing. The HAP binds the receptor-ligand complexes.

-

The HAP is pelleted by centrifugation, and the supernatant containing the unbound ligand is discarded.

-

The HAP pellet is washed multiple times with a wash buffer to remove any remaining free radioligand.

-

-

Quantification:

-

The washed HAP pellet, containing the bound radioligand, is resuspended in ethanol.

-

This suspension is transferred to a scintillation vial, a scintillation cocktail is added, and the radioactivity is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Relative Binding Affinity (RBA) can be calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.

-

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of nandrolone upon binding to the androgen receptor.

Caption: Nandrolone binds to the cytoplasmic AR, leading to nuclear translocation and gene regulation.

Experimental Workflow for AR Competitive Binding Assay

This diagram outlines the key steps in a typical androgen receptor competitive binding assay.

Caption: Workflow for determining androgen receptor binding affinity via a competitive assay.

References

- 1. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

The Suppressive Effects of Anadur on Gonadotropin Secretion in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anadur, the brand name for the anabolic-androgenic steroid (AAS) nandrolone hexylphenylpropionate, exerts a significant influence on the endocrine system of mammals. As a synthetic derivative of testosterone, its primary mechanism of action involves interaction with the hypothalamic-pituitary-gonadal (HPG) axis, leading to a profound suppression of gonadotropin secretion. This technical guide provides an in-depth analysis of the effects of this compound on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) in mammals. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways to support researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Introduction

Anabolic-androgenic steroids are a class of synthetic compounds that mimic the effects of endogenous androgens, primarily testosterone. While widely known for their muscle-building (anabolic) properties, they also possess androgenic characteristics and can significantly disrupt the delicate balance of the endocrine system. This compound, a long-acting ester of nandrolone, is a potent AAS that has been investigated for various clinical applications, including the treatment of anemia and as a potential male contraceptive agent. A key pharmacological effect of this compound and other nandrolone esters is the suppression of gonadotropin secretion from the anterior pituitary gland. This suppression is a direct consequence of the negative feedback mechanism on the HPG axis. Understanding the nuances of this interaction is critical for predicting the physiological and potential therapeutic or adverse effects of this compound.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

The secretion of gonadotropins, LH and FSH, is tightly regulated by the HPG axis. The hypothalamus releases Gonadotropin-Releasing Hormone (GnRH) in a pulsatile manner, which stimulates the anterior pituitary to secrete LH and FSH.[1][2] LH acts on the Leydig cells in the testes (in males) and theca cells in the ovaries (in females) to produce androgens. FSH is crucial for spermatogenesis in males and follicular development in females.[1][2]

This compound, being an exogenous androgen, disrupts this regulatory loop. It binds to androgen receptors in the hypothalamus and pituitary gland, mimicking the negative feedback signal of high testosterone levels. This leads to a decrease in the pulsatile release of GnRH from the hypothalamus, which in turn reduces the secretion of LH and FSH from the pituitary.[3][4] The sustained suppression of gonadotropins ultimately leads to decreased endogenous sex hormone production and can impair reproductive functions.

Signaling Pathway Diagrams

Diagram 1: The Normal Hypothalamic-Pituitary-Gonadal (HPG) Axis

Caption: The regulatory feedback loop of the HPG axis.

Diagram 2: HPG Axis Suppression by this compound

Caption: this compound's disruption of the HPG axis.

Quantitative Data on Gonadotropin Suppression

The administration of this compound and other nandrolone esters leads to a quantifiable reduction in circulating levels of LH and FSH. The degree of suppression is dependent on the dosage, duration of administration, and the specific mammalian species.

Table 1: Effects of this compound (Nandrolone Hexylphenylpropionate) on Gonadotropin Levels in Humans

| Species | Dosage | Duration | Effect on LH | Effect on FSH | Reference |

| Human (male) | 200 mg/week, IM | 7 weeks | Suppressed below detection limits | Suppressed below detection limits | [3] |

Table 2: Effects of Nandrolone Decanoate on Gonadotropin Levels in Rodents

| Species | Dosage | Duration | LH Levels (Mean ± SD) | FSH Levels (Mean ± SD) | Reference |

| Rat (male) | Control | 8 weeks | 0.82 ± 0.08 ng/mL | 2.14 ± 0.11 ng/mL | [5] |

| Rat (male) | Placebo (Peanut Oil) | 8 weeks | 0.81 ± 0.07 ng/mL | 2.12 ± 0.13 ng/mL | [5] |

| Rat (male) | 15 mg/kg, IM | 8 weeks | 0.21 ± 0.04 ng/mL | 1.12 ± 0.09 ng/mL | [5] |

| Mouse (male) | Control | 13 weeks | Not specified | Not specified | [4] |

| Mouse (male) | 2.5 mg/week | 13 weeks | Significant decrease | Significant decrease | [4] |

Note: The data in Table 2 is for Nandrolone Decanoate, a closely related ester of nandrolone. The general mechanism of gonadotropin suppression is expected to be identical for this compound.

Experimental Protocols

The following are summaries of experimental methodologies from key studies investigating the effects of nandrolone esters on gonadotropin secretion.

Protocol 1: Clinical Trial in Human Males with this compound

-

Objective: To evaluate the efficacy of 19-nortestosterone-hexoxyphenylpropionate (this compound) as a male fertility regulating agent.

-

Subjects: 12 healthy adult men.

-

Drug Administration: 200 mg of this compound was administered intramuscularly (IM) once per week for a duration of 7 weeks.

-

Hormone Analysis: Blood samples were collected to measure serum levels of LH and FSH. The specific assay method was not detailed in the abstract, but radioimmunoassay (RIA) or a similar sensitive immunoassay is standard for these hormones.

-

Key Finding: Gonadotropin levels were suppressed below the detection limits of the assay used.

-

Reference: [3]

Protocol 2: Study in Male Rats with Nandrolone Decanoate

-

Objective: To investigate the chronic effects of high-dose nandrolone decanoate on the pituitary-gonadal axis in male rats.

-

Animal Model: Wistar-Albino male rats.

-

Experimental Groups:

-

Control group (no treatment)

-

Placebo group (received peanut oil, the vehicle for the drug)

-

Test group (received nandrolone decanoate)

-

-

Drug Administration: The test group received 15 mg/kg of nandrolone decanoate via intramuscular (IM) injection for eight weeks.

-

Hormone Analysis: Serum levels of LH and FSH were determined using sensitive rat gonadotropin ELISA kits.

-

Key Finding: A significant decrease in both LH and FSH levels was observed in the nandrolone decanoate-treated group compared to the control and placebo groups.

-

Reference: [5]

Diagram 3: General Experimental Workflow

Caption: A generalized workflow for studying this compound's effects.

Discussion and Implications

The data unequivocally demonstrates that this compound and related nandrolone esters are potent suppressors of gonadotropin secretion in mammals, including humans. The mechanism of action is a classic example of negative feedback on the HPG axis, where the exogenous androgen mimics the presence of high levels of endogenous testosterone, leading to a shutdown of the central hormonal signaling cascade that governs reproductive function.

For researchers, these findings are crucial for designing studies involving this compound, as the impact on the endocrine system must be a primary consideration. The profound suppression of LH and FSH highlights the potential for this compound to induce a state of hypogonadotropic hypogonadism, which has implications for fertility, libido, and other androgen-dependent physiological processes.

Drug development professionals should note the potent and sustained gonadotropin suppression as a key pharmacological property of this compound. This effect has been explored for its potential in male contraception. However, the associated suppression of endogenous testosterone production necessitates careful consideration of androgen replacement to maintain other essential physiological functions.

Conclusion

This compound (nandrolone hexylphenylpropionate) effectively suppresses the secretion of the gonadotropins, Luteinizing Hormone and Follicle-Stimulating Hormone, in mammals. This is achieved through a negative feedback mechanism on the hypothalamic-pituitary-gonadal axis. Quantitative data from human and animal studies confirm a significant reduction in circulating LH and FSH levels following the administration of nandrolone esters. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for understanding and further investigating the endocrine effects of this potent anabolic-androgenic steroid.

References

- 1. Radioimmunoassay for human follicle-stimulating hormone: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical trial of 19-nortestosterone-hexoxyphenylpropionate (this compound) for male fertility regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assays for LH, FSH, and prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Physicochemical Differences Between Nandrolone Hexyloxyphenylpropionate and Testosterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the structural and physicochemical properties of the synthetic anabolic-androgenic steroid (AAS) Nandrolone hexyloxyphenylpropionate and the endogenous androgen, Testosterone. This document outlines their core structural differences, presents key quantitative data in a comparative format, and describes relevant experimental methodologies and signaling pathways.

Core Structural Comparison

Testosterone and Nandrolone share the same fundamental four-ring steroid structure, known as the androstane nucleus.[1] However, their pharmacological profiles diverge significantly due to two primary structural modifications.

The first and most defining difference is at the C-19 position of the steroid skeleton. Testosterone possesses a methyl group at this position, whereas Nandrolone, also known as 19-nortestosterone, lacks this methyl group.[2][3] This seemingly minor alteration significantly enhances the anabolic (muscle-building) properties of the molecule while reducing its androgenic (masculinizing) effects relative to testosterone.[3][4]

The second key distinction lies in the esterification at the 17β-hydroxyl group. Native testosterone has a simple hydroxyl (-OH) group at this position.[5][6] Nandrolone hexyloxyphenylpropionate, on the other hand, is a prodrug of Nandrolone. It features a large hexyloxyphenylpropionate ester attached at the 17β position.[7][8] This esterification dramatically increases the molecule's lipophilicity and prolongs its release from an intramuscular depot, resulting in a much longer elimination half-life and duration of action compared to unesterified Nandrolone or Testosterone.[8]

Caption: Core structural differences between Testosterone and Nandrolone.

Physicochemical Properties

The structural modifications directly influence the physicochemical properties of these compounds, which in turn dictate their pharmacokinetics.

| Property | Testosterone | Nandrolone Hexyloxyphenylpropionate |

| Chemical Formula | C₁₉H₂₈O₂[1][9] | C₃₃H₄₆O₄[7][8] |

| Molar Mass | 288.43 g/mol [5][6][9] | 506.72 g/mol [7][10][11] |

| LogP | 3.32[6] | Not explicitly available, but significantly higher than Testosterone due to the large ester. |

| Melting Point | 155 °C[6][12] | Not available |

| Solubility in Water | 23.4 mg/L (at 25 °C)[6] | Insoluble[13][14] |

| Appearance | White crystalline powder[12][15] | Not available |

| Elimination Half-Life | ~10-100 minutes (intravenous) | ~20.1 days (intramuscular injection)[8] |

Experimental Protocols

Comparative Androgen Receptor Binding Affinity Assay

To quantify the difference in binding affinity of Nandrolone and Testosterone to the androgen receptor (AR), a competitive binding assay can be employed. The following protocol is a generalized workflow based on methodologies described in comparative endocrinology studies.[16]

Objective: To determine the relative binding affinity (RBA) of Nandrolone and Testosterone for the androgen receptor in a target tissue (e.g., rat prostate).

Methodology:

-

Tissue Preparation:

-

Prostate tissue is harvested from castrated male rats to minimize endogenous androgen interference.

-

The tissue is homogenized in a buffer solution and centrifuged to isolate the cytosolic fraction containing the androgen receptors.

-

-

Competitive Binding Assay:

-

A constant, low concentration of a radiolabeled androgen (e.g., [³H]T or [³H]DHT) is incubated with aliquots of the prostate cytosol.

-

Increasing concentrations of unlabeled competitors (Testosterone or Nandrolone) are added to separate sets of incubations.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

A separation technique (e.g., dextran-coated charcoal) is used to separate receptor-bound from unbound radiolabeled androgen.

-

The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined.

-

The RBA is calculated by comparing the IC₅₀ of the test compound to the IC₅₀ of a reference standard (e.g., Testosterone).

-

Caption: Workflow for a competitive androgen receptor binding assay.

Signaling and Metabolic Pathways

Both Testosterone and Nandrolone exert their effects by binding to and activating the intracellular androgen receptor (AR).[17] Upon binding, the ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs), thereby modulating the transcription of target genes.[17] This process leads to the physiological and pharmacological effects associated with these androgens.

A critical divergence in their mechanism of action occurs at the level of metabolism by the enzyme 5α-reductase.

-

Testosterone is converted by 5α-reductase to dihydrotestosterone (DHT). DHT is a significantly more potent agonist of the androgen receptor, amplifying the androgenic signal in tissues with high 5α-reductase activity, such as the prostate and skin.[16]

-

Nandrolone , in contrast, is converted by 5α-reductase to dihydronandrolone (DHN). Unlike DHT, DHN has a lower binding affinity for the androgen receptor compared to its parent compound, Nandrolone.[16][18]

This metabolic difference is the primary reason for Nandrolone's favorable anabolic-to-androgenic ratio. In tissues lacking high levels of 5α-reductase, like skeletal muscle, Nandrolone can exert its potent anabolic effects directly.[16][18] In tissues rich in 5α-reductase, its conversion to a weaker androgen (DHN) mitigates androgenic side effects.[16][18]

Caption: Divergent metabolic pathways of Testosterone and Nandrolone.

References

- 1. Testosterone Molecular Model Kit, Assembled [indigoinstruments.com]

- 2. Nandrolone - Wikipedia [en.wikipedia.org]

- 3. Side Effects Compared: Nandrolone Decanoate vs. Phenylpropionate - TeleTest.ca [teletest.ca]

- 4. swolverine.com [swolverine.com]

- 5. Testosterone - Wikipedia [en.wikipedia.org]

- 6. Testosterone | C19H28O2 | CID 6013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nandrolone hexyloxyphenylpropionate [medbox.iiab.me]

- 8. Nandrolone hexyloxyphenylpropionate - Wikipedia [en.wikipedia.org]

- 9. Testosterone [webbook.nist.gov]

- 10. GSRS [precision.fda.gov]

- 11. Nandrolone hexyloxyphenylpropionate - Wikiwand [wikiwand.com]

- 12. Testosterone | 58-22-0 [chemicalbook.com]

- 13. Nandrolone phenylpropionate | 62-90-8 [chemicalbook.com]

- 14. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Testosterone (PIM 519) [inchem.org]

- 16. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nandrolone Phenylpropionate | C27H34O3 | CID 229455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cellular Effects of Nandrolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cellular effects of nandrolone, an anabolic-androgenic steroid. The information presented is collated from various scientific studies and is intended to serve as a comprehensive resource for researchers in cellular biology, pharmacology, and drug development. This document details the molecular interactions, signaling pathways, and cellular responses observed in response to nandrolone exposure in a laboratory setting.

Introduction

Nandrolone, a synthetic derivative of testosterone, is recognized for its anabolic properties, promoting muscle growth and increasing bone density.[1][2] Its therapeutic applications have included the management of catabolic states, osteoporosis, and certain types of anemia.[3][4] The cellular effects of nandrolone are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[4][5] Upon ligand binding, the nandrolone-AR complex translocates to the nucleus, where it modulates the transcription of target genes, leading to a cascade of cellular responses.[4][5] In vitro studies have been instrumental in elucidating the specific mechanisms by which nandrolone influences various cell types, including myoblasts, osteoblasts, and cancer cells.

Data Presentation: Quantitative Cellular Effects of Nandrolone

The following tables summarize the quantitative data from in vitro studies on the effects of nandrolone on different cell lines.

Table 1: Effects of Nandrolone on Osteoblast-like Cells

| Cell Line | Nandrolone Ester | Concentration(s) | Duration | Key Quantitative Findings | Reference(s) |

| Osteoblast-like cells | Decanoate | 25 µM | 40 and 60 min | Significant increase in cell adhesion. | [6][7] |

| Osteoblast-like cells | Decanoate | 50 µM | 72 hours | Significant decrease in cell viability; Significant increase in alkaline phosphatase (ALP) activity. | [6][7] |

| Human Osteoblasts | Not Specified | 10⁻¹⁰ to 10⁻⁵ mol/l | Not Specified | Significantly improved osteoblast proliferation at all concentrations; Significantly increased ALP activity and osteocalcin content. | [5][8] |

Table 2: Effects of Nandrolone on Muscle Cells

| Cell Line | Nandrolone Ester | Concentration(s) | Duration | Key Quantitative Findings | Reference(s) |

| C2C12 muscle satellite cells | Decanoate | Various | 1, 3, and 5 days | No significant difference in cell viability compared to control. | [9][10] |

| Female rat gastrocnemius muscle | Phenylpropionate | 1 and 4 mg/kg (in vivo) | 10 days | Significant stimulation of muscle protein synthesis. | [11] |

| Female rat gastrocnemius muscle | Phenylpropionate | 10 mg/kg (in vivo) | 10 days | No significant effect on muscle protein synthesis. | [11] |

Table 3: Effects of Nandrolone on Other Cell Types

| Cell Line | Nandrolone Ester | Concentration(s) | Duration | Key Quantitative Findings | Reference(s) |

| HepG2 (Hepatocarcinoma) | Not Specified | 80 µM | 72 hours | Marked inhibition of cell growth; slight effect on cell viability; decreased early and late apoptotic cells. | [12] |

| Rat spermatogenesis cell lines | Decanoate | 10 mg/kg/week (in vivo) | 8 weeks | Increase in apoptosis of germ cells. | [13][14] |

| Rat fibroblasts | Phenylpropionate | Various | Not Specified | Increased cell viability and proliferative index; increased α1(I) procollagen mRNA expression. | [15] |

| R2C Leydig cells | Not Specified | 3.9 µM | 48 hours | Significant increase in testosterone secretion. | [16] |

| R2C Leydig cells | Not Specified | 15.6 µM | 48 hours | No significant change in testosterone secretion compared to basal levels. | [16] |

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in this guide.

General In Vitro Experimental Workflow

A typical workflow for assessing the in vitro bioactivity of nandrolone involves several key steps, from cell culture preparation to data analysis.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.

-

Procedure (General):

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of nandrolone for the desired duration.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Alkaline Phosphatase (ALP) Activity Assay

ALP is a key marker of osteoblast differentiation and bone formation.

-

Principle: This colorimetric assay uses a substrate, typically p-nitrophenyl phosphate (pNPP), which is hydrolyzed by ALP to produce p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at ~405 nm.[5]

-

Procedure (General):

-

Sample Preparation: Wash nandrolone-treated osteoblast-like cells with PBS and lyse them, often with a buffer containing a non-ionic detergent like Triton X-100.[5]

-

Incubation: Add the cell lysate to a reaction mixture containing pNPP.

-

Measurement: After a defined incubation period, measure the absorbance of the yellow product.

-

-

Data Analysis: ALP activity is often normalized to the total protein content of the cell lysate.

Androgen Receptor Competitive Binding Assay

This assay measures the ability of nandrolone to compete with a radiolabeled androgen for binding to the AR.[5]

-

Principle: A constant amount of AR (from rat prostate cytosol, for example) and a radiolabeled ligand are incubated with increasing concentrations of unlabeled nandrolone.[5] The ability of nandrolone to displace the radiolabeled ligand is a measure of its binding affinity.

-

Procedure (General):

-

Incubation: Incubate rat prostate cytosol (receptor source), radiolabeled androgen, and varying concentrations of nandrolone.[5]

-

Separation: Add hydroxylapatite (HAP) slurry to bind the receptor-ligand complex. Centrifuge to separate the bound and free ligand.[5]

-

Quantification: Measure the radioactivity of the HAP pellet.

-

-

Data Analysis: Plot the percentage of radioligand bound versus the log concentration of nandrolone to calculate the IC₅₀ (the concentration that inhibits 50% of specific binding).[5]

Signaling Pathways and Molecular Mechanisms

Nandrolone exerts its cellular effects through a complex network of signaling pathways, primarily initiated by its binding to the androgen receptor.

Classical Androgen Receptor Signaling

The canonical pathway involves the activation of the androgen receptor, leading to changes in gene expression.

Nandrolone-Induced Signaling in Myoblasts

In myoblasts, nandrolone stimulates differentiation and proliferation through the modulation of key myogenic regulatory factors.

Nandrolone's Effect on Testosterone Biosynthesis in Leydig Cells

In Leydig cells, nandrolone can modulate the expression of key proteins involved in testosterone synthesis, with dose-dependent effects.

Conclusion

The in vitro studies of nandrolone have provided valuable insights into its cellular and molecular mechanisms of action. Its primary interaction with the androgen receptor triggers a range of downstream effects that vary depending on the cell type and the concentration of the compound. The data summarized in this guide highlight nandrolone's potential to influence cell proliferation, differentiation, and apoptosis. The detailed experimental protocols and signaling pathway diagrams offer a foundational resource for researchers aiming to further investigate the multifaceted roles of nandrolone in cellular biology. This compilation of information underscores the importance of in vitro models in understanding the pharmacological effects of anabolic-androgenic steroids and in guiding future research in drug development and therapeutic applications.

References

- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]

- 2. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Impact of Nandrolone Decanoate in the Osseointegration of Dental Implants in a Rabbit Model: Histological and Micro-Radiographic Results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nandrolone Phenylpropionate | C27H34O3 | CID 229455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effect of steroid nandrolone decanoate on osteoblast-like cells - Article abstract #889387 | Medical Science and Technology [medscitechnol.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of androgen and progestin on the proliferation and differentiation of osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. revistas.usp.br [revistas.usp.br]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. Nandrolone induces a stem cell-like phenotype in human hepatocarcinoma-derived cell line inhibiting mitochondrial respiratory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]

- 14. researchgate.net [researchgate.net]

- 15. [Effects of nandrolone phenylpropionate on fibroblasts after injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of Nandrolone Stimulation on Testosterone Biosynthesis in Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

Historical development of nandrolone esters for therapeutic use

An In-depth Technical Guide on the Historical Development of Nandrolone Esters for Therapeutic Use

Introduction

Nandrolone (19-nortestosterone), a synthetic anabolic-androgenic steroid (AAS), has been a subject of extensive research and clinical application for decades.[1][2] Unlike testosterone, its chemical structure is modified by the removal of the methyl group at the C-19 position, which significantly alters its pharmacological profile, conferring a higher ratio of anabolic to androgenic activity.[2][3] Esterification of the parent nandrolone molecule at the 17β-hydroxyl group creates prodrugs with varying rates of release and duration of action, allowing for less frequent administration. This guide provides a detailed overview of the historical development, therapeutic applications, and pharmacokinetics of key nandrolone esters, intended for researchers and drug development professionals.

Historical Development and Therapeutic Evolution

The journey of nandrolone began with its synthesis in 1950.[1] The development of its esterified forms in the late 1950s and early 1960s marked a significant milestone, making it one of the most widely used AAS worldwide for both medical and non-medical purposes.[1][4]

Key Milestones and Ester Introduction

The primary goal of esterification was to create depot formulations that would provide a slow and sustained release of the active hormone from the injection site, thereby prolonging the therapeutic window. The two most prominent esters that emerged were Nandrolone Phenylpropionate (NPP) and Nandrolone Decanoate (ND).

-

Nandrolone Phenylpropionate (NPP): First described in 1957 and introduced for medical use in 1959 under the brand name Durabolin, NPP was the first nandrolone ester to be marketed.[1][5] Its shorter phenylpropionate ester chain results in a faster release and a shorter duration of action, necessitating more frequent injections, typically once every few days to once a week.[3][5]

-

Nandrolone Decanoate (ND): Described in 1960 and introduced clinically in 1962 as Deca-Durabolin, ND quickly surpassed NPP in popularity due to its more convenient dosing schedule.[4][6] The longer decanoate ester chain leads to a much slower release from the intramuscular depot, extending its duration of action to several weeks and typically requiring administration only once every one to four weeks.[3][4]

Evolution of Therapeutic Applications

The unique pharmacological profile of nandrolone esters—strong anabolic effects with reduced androgenicity—led to their investigation and use in a wide range of clinical conditions characterized by a negative nitrogen balance or catabolism.[7][8]

Table 1: Timeline of Nandrolone Ester Development and Therapeutic Use

| Date | Event | Therapeutic Applications | References |

|---|---|---|---|

| 1950 | Nandrolone first synthesized. | - | [1] |

| 1959 | Nandrolone Phenylpropionate (NPP) introduced. | Treatment of breast cancer and osteoporosis in women. | [1][5] |

| 1962 | Nandrolone Decanoate (ND) introduced. | Treatment of osteoporosis, anemia, and muscle-wasting conditions. | [1][4][6] |

| 1983 | Nandrolone receives FDA approval in the U.S. | Treatment of anemia of chronic kidney disease and osteoporosis in postmenopausal women. | [4][9] |

| 1990s-Present | Expanded use and investigation. | Management of cachexia in HIV/AIDS patients, adjunct for long-term corticosteroid therapy, chronic obstructive pulmonary disease (COPD), and certain aplastic anemias. |[1][4][8][10] |

Initial clinical studies demonstrated the efficacy of nandrolone esters in treating osteoporosis by increasing bone mineral density and in managing various types of anemia by stimulating red blood cell production.[1][9] Their potent anabolic properties were harnessed to promote muscle growth and stimulate appetite in patients with wasting syndromes (cachexia) associated with cancer, major burns, and HIV/AIDS.[1][2][10] While effective, the emergence of more specific therapies like bisphosphonates for osteoporosis has led to a decline in the use of nandrolone for some of its original indications.[1][10]

Pharmacokinetics of Nandrolone Esters

The therapeutic utility of nandrolone esters is fundamentally dictated by their pharmacokinetic profiles, which differ primarily based on the length of the attached ester chain. Following intramuscular injection in an oil vehicle, the ester slowly diffuses into circulation and is hydrolyzed by esterase enzymes in the blood and tissues to release the active nandrolone hormone.[4][11]

Comparative Pharmacokinetics

The rate of hydrolysis and subsequent elimination determines the dosing frequency and clinical use. NPP has a shorter half-life and duration of action (approximately one week) compared to the much longer-acting ND (2-3 weeks).[4][5] Studies have shown that NPP administration results in higher and earlier peak plasma nandrolone concentrations compared to ND.[12]

Quantitative Pharmacokinetic Data

Clinical studies in healthy male volunteers have provided detailed quantitative data on the pharmacokinetics of nandrolone decanoate.

Table 2: Pharmacokinetic Parameters of Nandrolone Decanoate After a Single Intramuscular Injection in Healthy Men

| Parameter | 50 mg Dose | 100 mg Dose | 150 mg Dose | References |

|---|---|---|---|---|

| Cmax (ng/mL) | 2.14 | 4.26 | 5.16 | [7][13] |

| Tmax (hours) | 30 | 30 | 72 | [7][13] |

| Terminal Half-Life (days) | 7 - 12 | 7 - 12 | 7 - 12 | [7] |

| AUC | Dose-proportional increase observed. | Dose-proportional increase observed. | Dose-proportional increase observed. | [7] |

| Detectable in Serum | Measurable up to 32 days in ~50% of subjects. | Measurable up to 32 days in all subjects. | Measurable up to 32 days in all subjects. |[7] |

Experimental Protocols

The pharmacokinetic data presented above were derived from well-controlled clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results.

Protocol for Pharmacokinetic Evaluation of Nandrolone Decanoate

A representative study design to evaluate the pharmacokinetics of nandrolone decanoate involves the following steps:

-

Subjects: Healthy young male volunteers (e.g., n=54, divided into dose groups).[7][13]

-

Study Design: A single-dose, open-label study with subjects randomized to receive different intramuscular (IM) doses of nandrolone decanoate (e.g., 50 mg, 100 mg, or 150 mg).[7]

-

Administration: A single IM injection of nandrolone decanoate in an oil vehicle is administered into the gluteal muscle.[7][12]

-

Sample Collection:

-

Blood: Venous blood samples are collected at baseline (pre-dose) and at numerous time points post-injection for up to 32 days (e.g., 1, 2, 4, 6, 8, 12, 24, 36, 48, 72 hours, and 4, 5, 7, 10, 14, 21, 28, 32 days).[7][13]

-

Urine: 24-hour urine samples are collected at baseline and on specific days post-injection (e.g., day 1, 7, 33) and in some cases for up to 6 months to monitor metabolite excretion.[7]

-

-

Analytical Method:

-

Sample Preparation: Serum or plasma is separated from blood samples.

-

Quantification: Nandrolone concentrations in serum are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13] This technique provides high sensitivity and specificity for accurate measurement of the analyte.

-

-

Pharmacokinetic Analysis: The collected concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.[7][12]

Molecular Mechanism and Visualization

Signaling Pathway of Nandrolone

Nandrolone exerts its effects by binding to and activating the androgen receptor (AR). A key feature of its pharmacology is its interaction with the enzyme 5α-reductase. While this enzyme converts testosterone into the more potent androgen dihydrotestosterone (DHT), it converts nandrolone into the much weaker androgen dihydronandrolone (DHN).[8][11] This differential metabolism is a primary reason for nandrolone's favorable anabolic-to-androgenic ratio.

References

- 1. Nandrolone - Wikipedia [en.wikipedia.org]

- 2. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]

- 3. Side Effects Compared: Nandrolone Decanoate vs. Phenylpropionate - TeleTest.ca [teletest.ca]

- 4. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 5. Nandrolone phenylpropionate - Wikipedia [en.wikipedia.org]

- 6. Nandrolone Decanoate vs. NPP – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The History and Present Status of the Drug Development of Anabolic Steroids - MESO-Rx [thinksteroids.com]

- 9. Nandrolone [bionity.com]

- 10. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Pharmacokinetics and pharmacodynamics of nandrolone esters in oil vehicle: effects of ester, injection site and injection volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Endogenous Production of Nandrolone and its Metabolites: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone (19-nortestosterone) is an anabolic androgenic steroid that, while widely known as a synthetic performance-enhancing drug, is also produced endogenously in humans in trace amounts. Understanding the nuances of its natural production is critical for distinguishing between physiological and exogenous sources, particularly in the context of anti-doping science and endocrinology research. This technical guide provides a comprehensive overview of the endogenous production of nandrolone, its metabolic fate, and the analytical methodologies used for its detection and quantification. It details the biochemical pathways of its formation, physiological factors influencing its concentration, and presents quantitative data on its urinary excretion. Furthermore, this guide outlines detailed experimental protocols for the analysis of nandrolone and its primary metabolites, 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).

Introduction

Nandrolone, or 19-nortestosterone, is a steroid hormone that is structurally similar to testosterone, differing by the absence of a methyl group at the C-19 position.[1] While its synthetic esters are used clinically for conditions like anemia and osteoporosis and are illicitly used for their anabolic effects, the detection of nandrolone metabolites in urine does not automatically signify doping.[2] There is substantial evidence for the endogenous production of nandrolone in both males and females, with urinary concentrations influenced by various physiological states, most notably pregnancy.[2][3]

The primary urinary metabolites of nandrolone are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE), which are typically found as glucuronide and sulfate conjugates.[4] Anti-doping authorities have established urinary thresholds for these metabolites to differentiate between endogenous levels and exogenous administration.[1] This guide delves into the scientific basis of endogenous nandrolone production, providing the necessary technical details for its study.

Biochemical Pathways

Biosynthesis of Nandrolone

Endogenous nandrolone is not a product of a dedicated biosynthetic pathway but is rather considered a byproduct of estrogen synthesis.[5] The key enzyme in this process is aromatase (cytochrome P450 19A1), which converts androgens to estrogens. The prevailing hypothesis is that in the multi-step process of aromatizing androgens like testosterone and androstenedione to estradiol and estrone, respectively, nandrolone can be formed as an intermediate or a minor side-product.[5] This process occurs in various tissues, including the gonads, adipose tissue, and the placenta.[6]

dot

Caption: Biosynthesis and Metabolism of Endogenous Nandrolone.

Metabolism of Nandrolone

Once formed, nandrolone is metabolized in the liver and other tissues. The primary metabolic pathway involves the reduction of the A-ring by 5α-reductase and 5β-reductase enzymes, leading to the formation of 19-norandrosterone (5α-estran-3α-ol-17-one) and 19-noretiocholanolone (5β-estran-3α-ol-17-one), respectively.[7] These metabolites are then conjugated with glucuronic acid or sulfate by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to increase their water solubility for excretion in the urine.[8]

Factors Influencing Endogenous Production

Several physiological factors can influence the endogenous production and urinary concentration of nandrolone and its metabolites.

-